molecular formula C12H21ClN2O3 B11844195 tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate CAS No. 1384165-01-8

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate

Cat. No.: B11844195
CAS No.: 1384165-01-8
M. Wt: 276.76 g/mol
InChI Key: WREVJUIXIXFQGM-UHFFFAOYSA-N
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Description

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carbamoylation: The carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under appropriate conditions.

    Chloropropyl Substitution: The chloropropyl group can be introduced through nucleophilic substitution reactions using reagents like 3-chloropropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester and carbamoyl groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

    Substitution: Products will vary depending on the nucleophile used, such as azides, nitriles, or thiols.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Reduction: The major product is the corresponding amine.

Scientific Research Applications

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing azetidine rings.

    Material Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloropropyl group can serve as a reactive site for covalent binding to target proteins, while the azetidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate is unique due to the presence of both the carbamoyl and chloropropyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups with the azetidine ring makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.

Properties

CAS No.

1384165-01-8

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 3-carbamoyl-3-(3-chloropropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21ClN2O3/c1-11(2,3)18-10(17)15-7-12(8-15,9(14)16)5-4-6-13/h4-8H2,1-3H3,(H2,14,16)

InChI Key

WREVJUIXIXFQGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C(=O)N

Origin of Product

United States

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